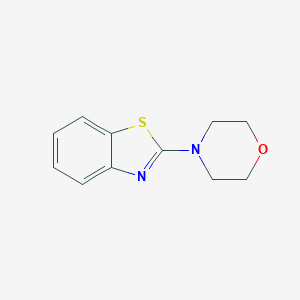![molecular formula C17H17ClOS B188983 Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- CAS No. 91527-91-2](/img/structure/B188983.png)
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- is a chemical compound that belongs to the class of thioether ketones. It is commonly used in scientific research for its various applications in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- is not fully understood. However, it is believed to act by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are important mediators of inflammation.
Biochemische Und Physiologische Effekte
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in inflammation, and act as a fluorescent probe for the detection of thiols in biological systems. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases associated with oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- has several advantages for lab experiments, including its ability to act as a fluorescent probe for the detection of thiols in biological systems and its potential use as an anticancer agent. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-. One potential direction is to further investigate its potential as an anticancer agent and its mechanism of action. Another direction is to explore its potential as a photosensitive compound for the photocleavage of DNA. Additionally, further research could be conducted on its ability to act as a fluorescent probe for the detection of thiols in biological systems and its potential use in the development of diagnostic tools for various diseases.
Synthesemethoden
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- can be synthesized through a multistep process involving the reaction of various chemical compounds such as 4-isopropylthiophenol, 5-chloro-2-nitroaniline, and ethyl acetoacetate. The reaction involves the reduction of the nitro group to an amino group, followed by the condensation of the amino group with the ethyl acetoacetate to form a Schiff base. The Schiff base is then reduced to the corresponding thioether ketone using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- has various scientific research applications, including its use as a fluorescent probe for the detection of thiols in biological systems. It has also been used as a photosensitive compound for the photocleavage of DNA, as well as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
91527-91-2 |
|---|---|
Produktname |
Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]- |
Molekularformel |
C17H17ClOS |
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
1-[5-chloro-2-(4-propan-2-ylphenyl)sulfanylphenyl]ethanone |
InChI |
InChI=1S/C17H17ClOS/c1-11(2)13-4-7-15(8-5-13)20-17-9-6-14(18)10-16(17)12(3)19/h4-11H,1-3H3 |
InChI-Schlüssel |
NULCEELOKIFALL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)C(=O)C |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



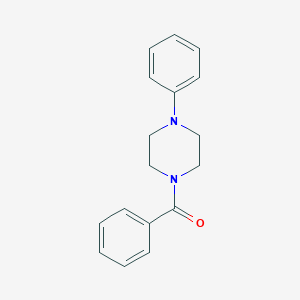
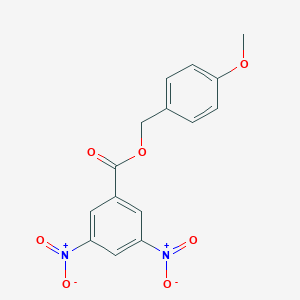
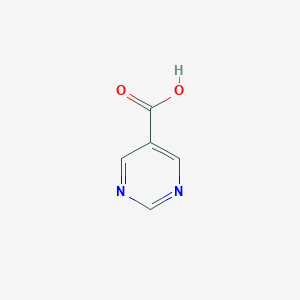
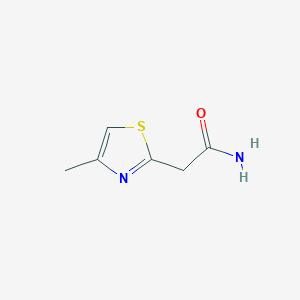
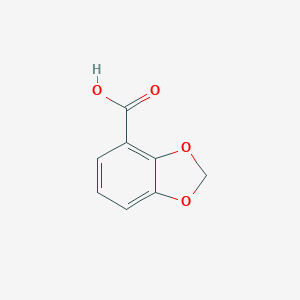
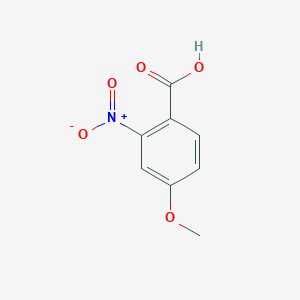
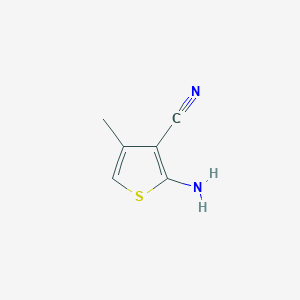
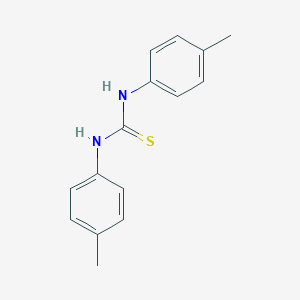
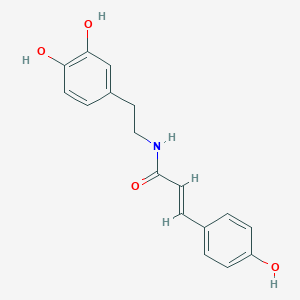
![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)
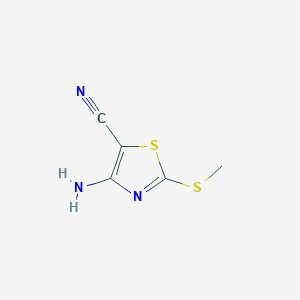
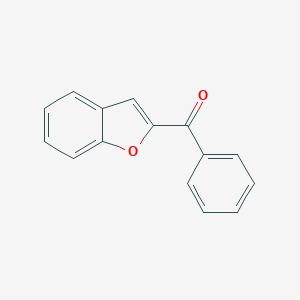
![3-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B188922.png)
